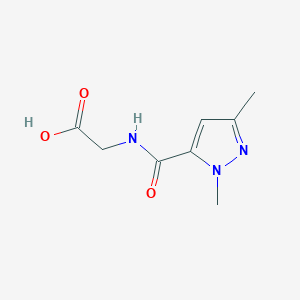

2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid

Description

Properties

IUPAC Name |

2-[(2,5-dimethylpyrazole-3-carbonyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-5-3-6(11(2)10-5)8(14)9-4-7(12)13/h3H,4H2,1-2H3,(H,9,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMSTULQDKVFMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting 1,3-diketones with hydrazines under acidic or basic conditions.

Introduction of the carboxamido group: This step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acyl chloride or an ester, in the presence of a base like triethylamine.

Acetic acid substitution:

Industrial Production Methods

Industrial production of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamido group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid typically involves the reaction of pyrazole derivatives with acetic acid under controlled conditions. The compound exhibits unique chemical properties due to the presence of the pyrazole ring, which allows for electrophilic and nucleophilic reactions at specific positions. Such properties contribute to its bioactivity and utility in various applications.

Biological Activities

1. Antioxidant and Anti-inflammatory Properties

Research indicates that compounds containing the pyrazole nucleus, including 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid, exhibit significant antioxidant and anti-inflammatory activities. These properties are attributed to their ability to scavenge free radicals and inhibit inflammatory pathways. Studies have shown that derivatives of pyrazoles can outperform standard anti-inflammatory drugs in certain assays, suggesting their potential as therapeutic agents in inflammatory diseases .

2. Anticancer Activity

Recent investigations have highlighted the anticancer potential of pyrazole derivatives. For instance, certain derivatives demonstrate significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Specifically, one study reported that a closely related compound exhibited an IC50 value in the micromolar range against HeLa and MCF7 cell lines . This suggests that 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid could be further explored as a lead compound for developing new anticancer therapies.

Agricultural Applications

1. Insecticidal Activity

The insecticidal properties of pyrazole derivatives are well-documented. Compounds similar to 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid have been synthesized and tested against agricultural pests such as Aphis fabae. Results from bioassays indicate that certain derivatives exhibit high mortality rates comparable to commercial insecticides like imidacloprid . This highlights the potential use of such compounds in pest management strategies.

2. Fungicidal Activity

The compound's structural characteristics also suggest potential fungicidal applications. Pyrazole derivatives have been shown to disrupt metabolic pathways in fungal organisms, making them effective against various phytopathological diseases. For example, compounds with similar structures have demonstrated effectiveness against Botrytis cinerea and other fungal pathogens . This positions 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid as a candidate for developing new fungicides.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives are widely studied for their diverse applications. Below is a detailed comparison of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid with analogous compounds, focusing on structural variations, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid (CAS 5744-56-9)

- Structure : Lacks the acetic acid side chain, featuring only a carboxylic acid group directly attached to the pyrazole ring.

- Similarity Score : 0.84 (structural similarity due to shared 1,3-dimethylpyrazole core) .

1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid (CAS 50920-65-5)

5-Amino-1H-pyrazole-3-acetic Acid (CAS 174891-10-2)

- Structure: Amino group at the 5-position instead of carboxamido, with an acetic acid side chain at the 3-position .

- Key Differences: The amino group introduces basicity, altering pH-dependent solubility. This compound may exhibit higher reactivity in nucleophilic reactions.

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Substituents | logP* | pKa* |

|---|---|---|---|---|---|

| 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid | 196717-12-1 | C₇H₁₀N₂O₂ | 1,3-dimethyl, carboxamido-acetic acid | ~1.2 | ~3.5 (COOH) |

| 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | 5744-56-9 | C₆H₈N₂O₂ | 1,3-dimethyl, carboxylic acid | ~0.8 | ~2.8 |

| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | 50920-65-5 | C₇H₁₀N₂O₂ | 1-ethyl, 3-methyl, carboxylic acid | ~1.5 | ~2.9 |

| 5-Amino-1H-pyrazole-3-acetic acid | 174891-10-2 | C₅H₇N₃O₂ | 5-amino, acetic acid | ~-0.5 | ~4.1 (NH₂), ~2.9 (COOH) |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | - | C₆H₅F₃N₂O₂ | 1-methyl, 3-CF₃, carboxylic acid | ~2.0 | ~1.5 |

*Estimated values based on substituent contributions.

Key Observations:

- Lipophilicity: The trifluoromethyl derivative has the highest logP (~2.0), favoring lipid membrane penetration, while the amino-substituted compound is more hydrophilic .

- Acidity : The CF₃ group drastically lowers the pKa of the carboxylic acid (~1.5), enhancing ionization in physiological environments .

Biological Activity

2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid is a compound derived from the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

It features a pyrazole ring substituted with a carboxamide and acetic acid moiety, which may contribute to its biological activities.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid have shown comparable efficacy to established anti-inflammatory drugs like indomethacin in various animal models. A study reported that certain pyrazole derivatives inhibited edema formation in carrageenan-induced models, demonstrating their potential as anti-inflammatory agents .

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well-documented. Recent studies have shown that modifications in the amide linkage of pyrazole compounds enhance their antibacterial activity against pathogens such as E. coli and S. aureus. Specifically, the presence of certain substituents on the pyrazole ring significantly improves antimicrobial potency .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid | E. coli | 32 µg/mL |

| Compound X | S. aureus | 16 µg/mL |

| Compound Y | Pseudomonas aeruginosa | 64 µg/mL |

3. Anticancer Activity

The anticancer potential of pyrazole-based compounds has been extensively studied. Compounds containing the 1H-pyrazole scaffold have demonstrated inhibitory effects on various cancer cell lines, including breast and liver cancer cells. For example, derivatives similar to 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid have shown promising results in inhibiting the proliferation of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells in vitro .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid | MDA-MB-231 | 15 |

| Compound A | HepG2 | 10 |

| Compound B | A549 (Lung Cancer) | 12 |

The biological activities of pyrazole derivatives are attributed to several mechanisms:

- Inhibition of Enzymes : Many pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.

- Antioxidant Properties : Some studies suggest that these compounds possess antioxidant capabilities that help mitigate oxidative stress in cells .

- Receptor Modulation : Pyrazoles may interact with various cellular receptors and proteins involved in cancer cell proliferation and survival.

Case Study 1: Anti-inflammatory Efficacy

A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives in a carrageenan-induced paw edema model in rats. The results demonstrated that certain derivatives significantly reduced inflammation compared to control groups, indicating their potential therapeutic application in treating inflammatory diseases .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer activity of pyrazole derivatives against multiple cancer cell lines. The study highlighted that specific modifications to the pyrazole structure enhanced cytotoxicity and selectivity towards malignant cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid, and how do reaction conditions influence yield?

- Methodology : Cyclocondensation of ethyl acetoacetate with DMF-DMA and substituted hydrazines is a common approach . Key parameters include solvent choice (DMF or THF), temperature (50–100°C), and stoichiometry. For example, sodium acetate acts as a base to deprotonate intermediates, while NaN₃ can facilitate azide substitutions (e.g., in azidomethyl derivatives) . Post-synthesis purification via recrystallization (ethanol or toluene) improves purity .

- Data : Yields range from 60–85% depending on substituents. For instance, 5-methyl-1-phenyl derivatives achieved 78% yield after recrystallization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodology :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazole ring protons at δ 6.2–7.5 ppm and carboxylic acid protons at δ 12–13 ppm) .

- FTIR : Carboxamide C=O stretches appear at 1650–1680 cm⁻¹, while pyrazole ring vibrations occur at 1500–1550 cm⁻¹ .

- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., 15° between pyrazole and acetic acid moieties) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodology : Substituents on the pyrazole ring (e.g., methyl, phenyl) alter electron density at the carboxamide group. Computational studies (DFT/B3LYP) predict nucleophilic attack barriers: methyl groups lower reactivity by 8–12 kJ/mol due to steric hindrance .

- Experimental validation : Reactions with amines (e.g., benzylamine) show reduced yields (45–60%) for 1,3-dimethyl derivatives compared to unsubstituted analogs (75–80%) .

Q. What strategies resolve contradictions in crystallographic data for polymorphic forms of this compound?

- Methodology : Use SHELXL for refinement, applying TWIN/BASF commands to handle twinning. For example, a 180° rotation twin axis corrected R₁ values from 0.15 to 0.04 in a high-resolution dataset .

- Case study : Two polymorphs of 5-methyl-1-phenyl analogs showed differing hydrogen-bonding networks (N–H···O vs. O–H···N), confirmed via Hirshfeld surface analysis .

Q. How can computational modeling predict the compound’s solubility and stability in aqueous vs. organic solvents?

- Methodology : COSMO-RS simulations estimate logP values (experimental: 1.8; predicted: 1.7) and solubility (3.2 mg/mL in water vs. 45 mg/mL in DMSO) . MD simulations reveal carboxylate group hydration stabilizes the molecule in water, while methyl groups enhance lipid bilayer permeability .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.